

2-Hydrazinopyridine Dihydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Hydrazinopyridine
dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinopyridine dihydrochloride is a versatile heterocyclic building block with significant applications across several scientific disciplines. Its unique chemical structure, featuring a reactive hydrazine group attached to a pyridine ring, makes it a valuable precursor in the synthesis of a wide range of biologically active compounds and functional materials. This technical guide provides an in-depth overview of the primary uses of **2-hydrazinopyridine dihydrochloride**, with a focus on its role in pharmaceutical research and development, analytical chemistry, and coordination chemistry. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in a research setting.

Core Applications

2-Hydrazinopyridine dihydrochloride is a key intermediate in the following areas:

- **Pharmaceutical Synthesis:** It is extensively used in the synthesis of novel heterocyclic compounds with potential therapeutic activities, particularly as anticancer agents.
- **Analytical Chemistry:** The hydrazine moiety serves as a derivatizing agent for carbonyl compounds, enhancing their detection and quantification in complex matrices using

techniques like liquid chromatography-mass spectrometry (LC-MS).

- **Coordination Chemistry:** It acts as a ligand in the formation of metal complexes, some of which exhibit interesting biological properties, including cytotoxicity towards cancer cells.
- **Agrochemicals:** Derivatives of 2-hydrazinopyridine have been investigated for their potential as herbicides.

Synthesis of 2-Hydrazinopyridine

The most common method for the synthesis of 2-hydrazinopyridine involves the reaction of 2-chloropyridine with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Chloropyridine

Materials:

- 2-Chloropyridine
- Hydrazine hydrate (80% solution)
- Butan-1-ol
- Water
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A solution of 2-chloropyridine (e.g., 200 kg) in butan-1-ol (e.g., 200 kg) is prepared in a suitable reaction vessel.
- An 80% solution of hydrazine hydrate (e.g., 110 kg) is placed in a separate vessel.
- Both solutions are pumped simultaneously into a microchannel reactor at controlled flow rates (e.g., 0.0375 L/s for the 2-chloropyridine solution and 0.01 L/s for the hydrazine hydrate solution).

- The reaction temperature is maintained at 100 °C.
- The reaction mixture is collected from the reactor outlet.
- Upon cooling, the product crystallizes and is separated by solid-liquid separation.
- The solid product is dried to yield 2-hydrazinopyridine.

Table 1: Synthesis of 2-Hydrazinopyridine - Representative Data

Parameter	Value	Reference
Starting Material	2-Chloropyridine	[1]
Reagent	Hydrazine hydrate	[1]
Solvent	Butan-1-ol	[1]
Reaction Temperature	100 °C	[1]
Yield	95.8%	[1]
Purity	99% (liquid content)	[1]

Application in Pharmaceutical Synthesis: Anticancer Agents

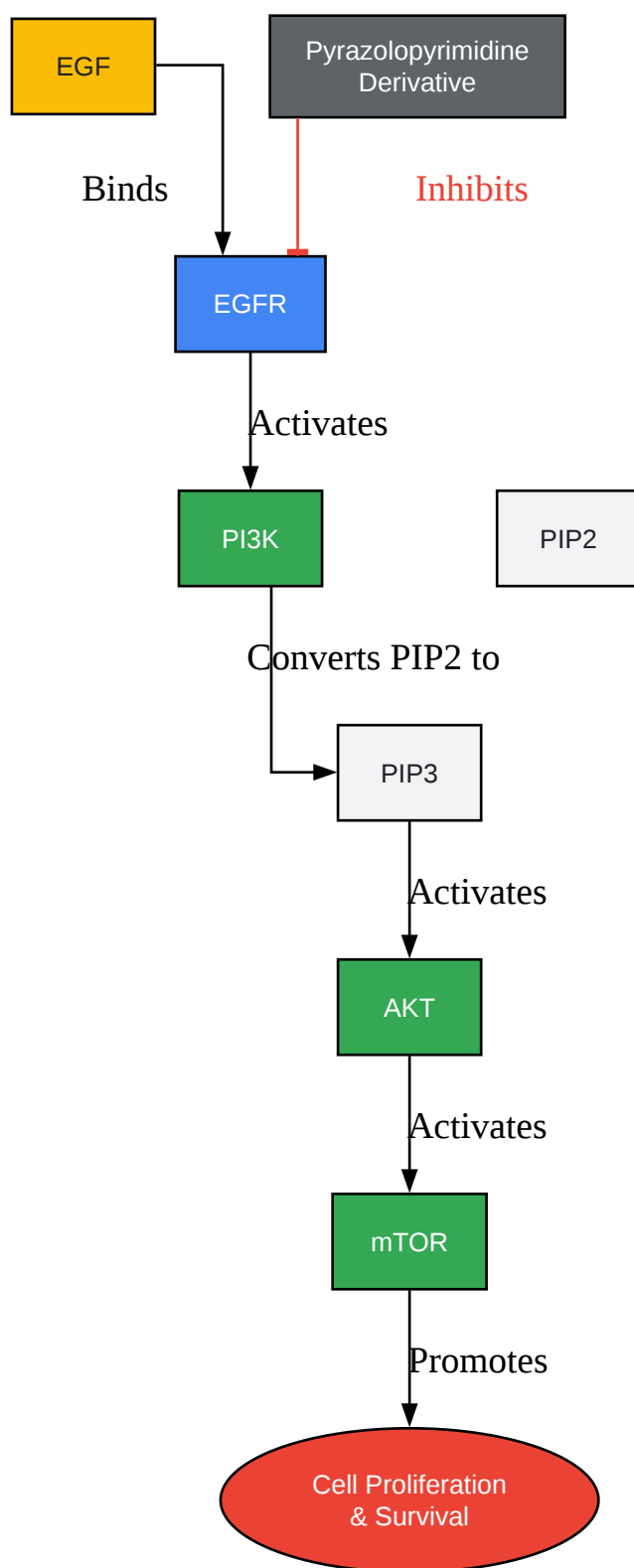
2-Hydrazinopyridine serves as a crucial scaffold for the synthesis of various heterocyclic compounds with potent anticancer activity. Of particular interest are pyrazolopyrimidine derivatives, which have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Synthesis of Pyrazolopyrimidine Derivatives

A general strategy for the synthesis of pyrazolopyrimidine derivatives involves the condensation of a 2-hydrazinopyridine derivative with a suitable precursor, followed by cyclization.

Mechanism of Action: Inhibition of the EGFR/AKT Signaling Pathway

Certain pyrazolo[2,3-b]triazolopyrimidine derivatives synthesized from 2-hydrazinopyridine precursors have been shown to exhibit their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) and the downstream Protein Kinase B (AKT) signaling pathway.^[4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[5][6]} Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.



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EGFR/AKT Signaling Pathway Inhibition

Quantitative Data: Cytotoxicity of 2-Hydrazinopyridine Derivatives

The anticancer activity of compounds derived from 2-hydrazinopyridine is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Pyrazolopyrimidine Derivatives

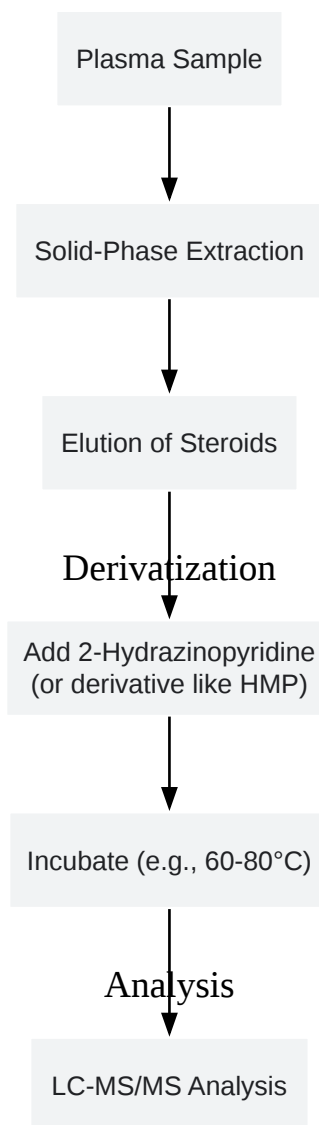
Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Pyrazolotriazolopyrimidine 1	HCC1937 (Breast Cancer)	7.01	[4] [7]
Pyrazolotriazolopyrimidine 1	HeLa (Cervical Cancer)	11.21	[4] [7]
Pyrazolotriazolopyrimidine 2	HCC1937 (Breast Cancer)	48.28	[4] [7]
Pyrazolotriazolopyrimidine 3	HCC1937 (Breast Cancer)	25.12	[4] [7]

Application in Analytical Chemistry: Derivatization of Carbonyl Compounds

The hydrazine group of 2-hydrazinopyridine reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones. This derivatization is employed to enhance the sensitivity of detection of these analytes, particularly in LC-MS analysis.

Experimental Workflow: Derivatization of Ketosteroids for LC-MS/MS Analysis

Sample Preparation



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Derivatization Workflow for Ketosteroids

Experimental Protocol: Derivatization of 5 α -dihydrotestosterone (DHT)

Materials:

- Human plasma sample

- Solid-phase extraction (SPE) cartridge
- 2-hydrazino-1-methylpyridine (HMP) solution (0.1 - 2 mg/mL)
- Solvents for SPE and LC-MS analysis

Procedure:

- Extraction: The plasma sample is subjected to solid-phase extraction to isolate the steroid fraction.
- Derivatization:
 - The extracted steroid residue is reconstituted in a suitable solvent.
 - The HMP derivatizing reagent is added.
 - The reaction mixture is incubated at an optimized temperature (e.g., 60-80 °C) for a specific duration (e.g., 60 minutes).
- Analysis: The derivatized sample is then analyzed by LC-MS/MS. The HMP derivative of DHT can be monitored using selected reaction monitoring (SRM) with a transition of m/z 396 → 108.[\[8\]](#)

Table 3: LC-MS/MS Parameters for Analysis of HMP-Derivatized Androgens

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference
DHT-HMP	396	108	[8]
Testosterone-HMP	394	108	[8]
Androstenedione-HMP	392	108	[8]

Application in Coordination Chemistry: Palladium Complexes

2-Hydrazinopyridine can act as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and the amino group of the hydrazine moiety. Palladium(II) complexes of 2-hydrazinopyridine have been synthesized and shown to exhibit cytotoxic activity against various cancer cell lines.

Experimental Protocol: Synthesis of a Palladium(II)-2-Hydrazinopyridine Complex

Materials:

- Sodium tetrachloropalladate(II) (Na_2PdCl_4)
- 2-Hydrazinopyridine
- Ethanol

Procedure:

- A solution of Na_2PdCl_4 (1.0 mmol, 0.294 g) in ethanol (30 mL) is prepared.
- A solution of 2-hydrazinopyridine (1.0 mmol, 0.182 g) in ethanol is added to the Na_2PdCl_4 solution with stirring at room temperature.^[9]
- A secondary ligand, such as oxalate, can be added to the reaction mixture.
- The mixture is stirred for several hours, and the resulting precipitate is collected by filtration.
- The solid complex is washed with hot ethanol and dried under vacuum.

Quantitative Data: Cytotoxicity of Palladium(II)-2-Hydrazinopyridine Complexes

Table 4: In Vitro Cytotoxicity (IC_{50} , $\mu\text{g/mL}$) of Palladium(II) Complexes

Complex	MCF-7 (Breast)	HepG-2 (Liver)	PC-3 (Prostate)	HEP-2 (Larynx)	Reference
[Pd(hzpy) (ox)]	12.3	11.2	2.87	10.4	[9]
[Pd(hzpy) (ma)]	15.6	13.8	4.15	12.7	[9]
[Pd(hzpy) (pyph)]	18.2	16.4	5.62	14.9	[9]
Vinblastine sulfate (control)	56.2	49.7	42.4	38.5	[9]

Application in Agrochemicals

Derivatives of 2-hydrazinopyridine have shown promise as active ingredients in herbicides. The pyridine ring is a common motif in many agrochemicals, and its combination with other heterocyclic systems can lead to compounds with potent herbicidal activity. For example, 1,2,4-triazolo[4,3-a]pyridine derivatives, which can be synthesized from 2-hydrazinopyridine, have demonstrated broad-spectrum herbicidal effects against various weeds.[3]

Conclusion

2-Hydrazinopyridine dihydrochloride is a valuable and versatile reagent with broad applicability in scientific research, particularly in the fields of medicinal chemistry, analytical chemistry, and coordination chemistry. Its utility as a precursor for the synthesis of potent anticancer agents, a derivatizing agent for sensitive analytical methods, and a ligand for the creation of bioactive metal complexes highlights its importance for researchers and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a practical resource for the effective utilization of this compound in the laboratory.

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